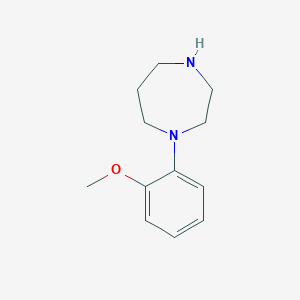

1-(2-Methoxyphenyl)-1,4-diazepane

Vue d'ensemble

Description

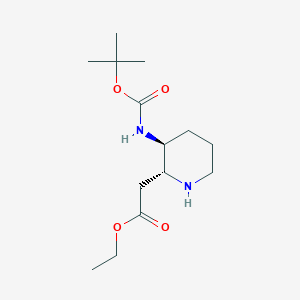

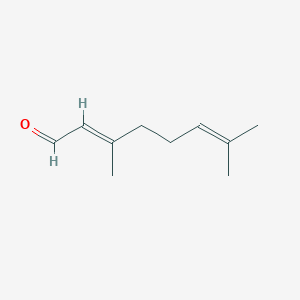

“1-(2-Methoxyphenyl)-1,4-diazepane” is a compound that contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a methoxyphenyl group .

Synthesis Analysis

While specific synthesis methods for “1-(2-Methoxyphenyl)-1,4-diazepane” were not found, related compounds such as 1-(2-methoxyphenyl)piperazine have been synthesized by conjugating chloroacetylated derivatives with trisubstituted cyclen .Applications De Recherche Scientifique

Synthesis and Structural Characteristics

β-Lactam Derivatives Formation : The formation of β-lactam derivatives from diazepines, including structures related to 1-(2-Methoxyphenyl)-1,4-diazepane, was explored, highlighting the stereochemistry and mechanism involved. These compounds exhibit specific enantiomer formation, as detailed through NMR spectroscopy and X-ray diffraction studies (Wang et al., 2001).

Chiral-Pool Synthesis : Research into the synthesis of 1,4-diazepanes from enantiomerically pure amino acids reveals insights into the influence of substituents on affinity and selectivity for σ1 receptors. This study provides valuable data on receptor profiles and potential agonistic activities (Fanter et al., 2017).

Molecular Transformations : Studies on the transformation of tetrahydro-pyrrolobenzodiazepines, closely related to 1-(2-Methoxyphenyl)-1,4-diazepane, show the formation of substituted pyrroles through diazepine ring opening. This provides insights into the reactivity of these compounds (Voskressensky et al., 2014).

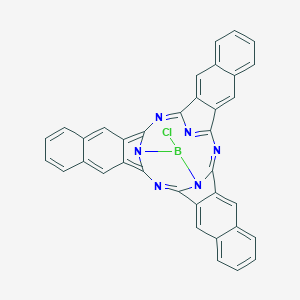

Manganese Complex Catalysis : The study of manganese(III) complexes of bisphenolate ligands, including diazepane derivatives, provides insights into the olefin epoxidation process. This research is significant for understanding the reactivity and catalytic abilities of these complexes (Sankaralingam & Palaniandavar, 2014).

Synthesis Related to Curcumin : Research into the synthesis of dihydro-1,4-diazepines related to curcumin, involving structures akin to 1-(2-Methoxyphenyl)-1,4-diazepane, contributes to the understanding of the reactivity of these compounds under various experimental conditions (Andrade et al., 2015).

Practical Synthesis for Medical Applications : The practical synthesis of tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, a key intermediate of a Rho–kinase inhibitor, highlights the synthetic utility and potential pharmaceutical applications of diazepane derivatives (Gomi et al., 2012).

Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis method for 1,4-diazepane derivatives offers rapid and good yield production, demonstrating the versatility and efficiency of modern synthetic approaches (Wlodarczyk et al., 2007).

Mécanisme D'action

Target of Action

The primary target of 1-(2-Methoxyphenyl)-1,4-diazepane is the 5HT-1A receptor . This receptor plays a crucial role in the regulation of mood and anxiety. Activation of this receptor results in central antihypertensive activity .

Mode of Action

1-(2-Methoxyphenyl)-1,4-diazepane acts as an α-blocker . It lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity. This unique mechanism allows it to prevent reflex tachycardia in patients .

Biochemical Pathways

It is known that the compound exerts antitumor activity through ros-mediated apoptosis in cancer cells . It modulates the expression of genes involved in glutathione metabolism, which is crucial for maintaining cellular redox balance .

Pharmacokinetics

Similar compounds have shown good metabolic stability and favorable pharmacokinetic parameters

Result of Action

The result of the action of 1-(2-Methoxyphenyl)-1,4-diazepane is a decrease in blood pressure . It has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension .

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-6-3-2-5-11(12)14-9-4-7-13-8-10-14/h2-3,5-6,13H,4,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVWBCZPFUFQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566029 | |

| Record name | 1-(2-Methoxyphenyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-1,4-diazepane | |

CAS RN |

152943-97-0 | |

| Record name | Hexahydro-1-(2-methoxyphenyl)-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152943-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B115396.png)

![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)